molecular formula C12H17N3S2 B2474406 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 777879-24-0

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2474406
CAS No.: 777879-24-0
M. Wt: 267.41
InChI Key: ZTPDVPGWNXUDIW-UHFFFAOYSA-N
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Description

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol ( 777879-24-0 , Molecular Formula: C12H17N3S2 , Molecular Weight: 267.42 g/mol ) is a high-purity chemical intermediate offered for scientific research and development. This compound belongs to the 1,2,4-triazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its widespread biological activities and capacity to interact with diverse biological targets . The 1,2,4-triazole core is a key pharmacophore in several clinically used drugs, including antifungal agents (e.g., fluconazole, voriconazole), anxiolytics (e.g., alprazolam), and anticancer agents (e.g., anastrozole) . Derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, such as this compound, are subjects of ongoing research for developing novel bioactive molecules . Specifically, structurally similar N-substituted 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a key target in inflammation research, suggesting potential for the development of new anti-inflammatory agents . The molecular structure, incorporating a thiol group and a substituted thienyl ring, makes it a versatile building block for further chemical exploration, including the synthesis of more complex molecules via reactions such as alkylation . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h7H,4-6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPDVPGWNXUDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC(=C2CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic Acid Hydrazide

The thiophene precursor is synthesized via Gewald reaction modifications or cross-coupling strategies. For instance, cyclocondensation of ethyl acetoacetate, sulfur, and a nitrile derivative yields 3-aminothiophenes, which are further alkylated and carboxylated. Subsequent treatment with thionyl chloride converts the carboxylic acid to its acid chloride, which reacts with hydrazine hydrate to form the hydrazide.

Reaction Conditions :

  • Carboxylic acid to acid chloride : Thionyl chloride (2 eq), reflux, 4 h.
  • Hydrazide formation : Hydrazine hydrate (3 eq), ethanol, 0°C to RT, 12 h.

Formation of Potassium Dithiocarbazate

The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide to form the potassium dithiocarbazate salt:

$$
\text{Hydrazide} + \text{CS}2 + \text{KOH} \rightarrow \text{Potassium dithiocarbazate} + \text{H}2\text{O}
$$

Conditions : Ethanol, 12–18 h agitation, precipitation with dry ether.

Thiosemicarbazide Formation with Propyl Isothiocyanate

The dithiocarbazate reacts with propyl isothiocyanate in anhydrous benzene under reflux to yield the thiosemicarbazide intermediate:

$$
\text{Dithiocarbazate} + \text{C}3\text{H}7\text{NCS} \rightarrow \text{Thiosemicarbazide} + \text{KHS}
$$

Conditions : Benzene reflux, 6 h, 88–95% yield.

Alkaline Cyclization to Triazole

Heating the thiosemicarbazide in sodium hydroxide solution induces cyclization, forming the triazole ring:

$$
\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, Δ}} \text{Triazole-3-thiol} + \text{H}_2\text{S}
$$

Conditions : 10% NaOH, 100°C, 62–79% yield.

Synthetic Route 2: Thiocarbohydrazide-Carboxylic Acid Condensation

Reaction of Thiocarbohydrazide with 4-Ethyl-5-methylthiophene-3-propanoic Acid

Thiocarbohydrazide and a substituted carboxylic acid are heated to form the triazole-thione directly:

$$
\text{Thiocarbohydrazide} + \text{RCOOH} \xrightarrow{\Delta} \text{Triazole-3-thiol} + \text{H}2\text{O} + \text{CO}2
$$

Conditions : Solvent-free, 165–170°C, 30 min, 57–72% yield.

Propyl Group Introduction via Alkylation

The 4-position of the triazole is alkylated using propyl bromide under basic conditions:

$$
\text{Triazole-3-thiol} + \text{C}3\text{H}7\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{4-Propyltriazole} + \text{HBr}
$$

Conditions : DMSO, 120°C, 1 h, 49% yield.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.45 (q, 2H, CH₂CH₂CH₃), 2.35 (s, 3H, thiophene-CH₃), 2.65 (t, 2H, NCH₂), 4.20 (m, 2H, SCH₂), 6.85 (s, 1H, thiophene-H).
  • ¹³C NMR : δ 14.1 (CH₂CH₂CH₃), 22.3 (thiophene-CH₃), 31.5 (NCH₂), 121.5–145.8 (aromatic carbons).

Purity and Yield Optimization

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethanol/water (3:1) yields crystalline product.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Yield 62–79% 49–72%
Key Step Thiosemicarbazide cyclization Direct triazole formation
Regioselectivity High (predefined substituents) Moderate (requires alkylation)
Scalability Suitable for gram-scale Limited by alkylation efficiency

Challenges and Mitigation Strategies

  • Thiophene Functionalization :

    • Challenge : Introducing ethyl and methyl groups at specific thiophene positions.
    • Solution : Use directed ortho-metalation or cross-coupling with organozinc reagents.
  • Propyl Isothiocyanate Availability :

    • Challenge : Commercial scarcity.
    • Synthesis : React propylamine with thiophosgene in dichloromethane.
  • Byproduct Formation :

    • Mitigation : Chromatographic purification (silica gel, DCM/MeOH).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding thiolates.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Thiolates: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with tailored properties.

Biology

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated for various biological activities:

  • Antimicrobial Properties:
    • Studies indicate that it exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance, a recent study highlighted its efficacy against yeast-like fungi and specific bacteria using agar-well diffusion methods .
  • Mechanism of Action:
    • The compound may interact with specific molecular targets such as enzymes or receptors involved in microbial metabolism, potentially modulating their activity and influencing biochemical pathways related to oxidative stress and signal transduction .

Medicine

The compound's potential therapeutic applications are noteworthy:

  • Drug Development:
    • Research is ongoing to explore its use in developing new antifungal agents that can overcome existing resistance mechanisms in pathogens .
  • Therapeutic Efficacy:
    • Preliminary findings suggest that derivatives of this compound may enhance the effectiveness of existing drugs or serve as lead compounds for new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-thiol derivatives vary widely based on substituents at positions 4 and 4. Key structural analogues include:

Compound Name Substituents (Position 4) Substituents (Position 5) CAS Number Key Properties/Applications
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Propyl 4,5-Dimethylthien-3-yl 1883264-36-5 Higher lipophilicity due to methyl groups
5-(5-Methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Propyl 5-Methylthien-3-yl 667436-25-1 Reduced steric hindrance vs. ethyl-methyl
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol Ethyl (4-Methylphenoxy)methyl 335215-56-0 Enhanced aromatic interactions
5-(5-Ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol Propyl 5-Ethylthien-3-yl 777879-21-7 Analogous alkyl chain modulation

Key Observations :

  • Steric Effects : Replacing the 4-ethyl-5-methylthienyl group with a 5-methylthienyl (CAS 667436-25-1) reduces steric bulk, which may enhance binding to enzyme active sites .
  • Aromatic Interactions: Phenoxy-methyl substituents (e.g., CAS 335215-56-0) introduce π-π stacking capabilities, a feature absent in the target compound .

Comparison of Yields :

  • Target Compound: No explicit yield data is available, but analogues like 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol achieve 73–81% yields under optimized conditions .
  • Microwave Synthesis : Reduces reaction times from hours to minutes (e.g., 5 h → 40 min) for triazole-thiol derivatives .
Physicochemical Properties
Property Target Compound 5-(4,5-Dimethylthien-3-yl)-4-propyl Analog 4-Ethyl-5-[(4-methylphenoxy)methyl] Analog
Molecular Weight 278.41 g/mol 281.40 g/mol 293.42 g/mol
LogP (Predicted) ~3.1 ~3.5 ~3.8
Solubility Low in water Very low in water Moderate in DMSO

Biological Activity

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. Its unique structure, characterized by the presence of a thiol group (-SH) and various alkyl substitutions, suggests potential biological activity. This article delves into its biological properties, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

The molecular formula of this compound is C12H17N3S2C_{12}H_{17}N_{3}S_{2}, with a molecular weight of 267.41 g/mol. The compound features a triazole ring which enhances its stability and solubility in biological systems.

PropertyValue
IUPAC Name3-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Molecular FormulaC12H17N3S2C_{12}H_{17}N_{3}S_{2}
Molecular Weight267.41 g/mol
CAS Number777879-24-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thienyl Intermediate : Starting with 4-ethyl-5-methylthiophene, halogenation and substitution reactions introduce desired functional groups.
  • Cyclization : The intermediate is cyclized with hydrazine derivatives to form the triazole ring.
  • Thiol Group Introduction : Final modifications introduce the thiol group.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors that modulate cellular signaling.

Biochemical Pathways:
The compound may influence pathways related to oxidative stress and cellular metabolism, potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study involving various triazole-thiol compounds demonstrated significant cytotoxic effects against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The synthesized compounds exhibited varying degrees of selectivity towards cancer cells.

Case Study Findings:

  • Cytotoxicity Testing : Compounds were tested at concentrations of 50 µM using the MTT assay.
    • Results indicated that several derivatives showed enhanced cytotoxicity against melanoma cells compared to normal cells.
    • Specific compounds demonstrated selective inhibition of cancer cell migration, suggesting potential as antimetastatic agents .
  • Mechanism Insights : The triazole moiety is known for its ability to interact with biological receptors through hydrogen bonding and dipole interactions, enhancing solubility and pharmacological profiles .

Antimicrobial Properties

In addition to anticancer activity, derivatives of 5-(4-ethyl-5-methylthien-3-yl)-4-propyltriazole have shown promising antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting their utility in treating infections .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions starting from thiophene and triazole precursors. Key steps include:

  • Alkylation reactions in alcoholic media to introduce the propyl group at the 4-position of the triazole ring .
  • Thiolation via nucleophilic substitution or cyclization under alkaline conditions .
  • Optimized conditions : Use of methanol or ethanol as solvents, temperatures between 60–80°C, and catalysts like triethylamine to enhance yield (reported up to 75–85%) .
    Validation via elemental analysis and ¹H-NMR is critical to confirm purity and structural integrity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • ¹H-NMR and LC-MS : Confirm substituent positions and molecular weight .
  • Elemental analysis : Validates stoichiometry (C, H, N, S content) .
  • Chromatographic techniques (e.g., HPLC): Assess purity (>95% is typical for research-grade synthesis) .
    Discrepancies in spectral data (e.g., unexpected peaks in ¹H-NMR) may indicate residual solvents or byproducts, necessitating repeated purification .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Solubility : Poor in water; soluble in DMSO, DMF, and ethanol .
  • Stability : Degrades under strong acidic/basic conditions; store at –20°C for long-term stability .
  • Melting point : Reported range: 160–165°C (varies with crystallinity) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Compare binding affinity with known drug targets (e.g., enzymes or receptors). Studies show structural similarity to triazole-based inhibitors, suggesting potential kinase or protease activity .
  • ADME prediction (via SwissADME): Assess drug-likeness parameters (e.g., LogP ~3.2, moderate bioavailability) .
  • Caution : Discrepancies between in silico predictions and experimental bioassays may arise due to solvation effects or conformational flexibility .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

  • Experimental replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .
  • Byproduct analysis : Use LC-MS/MS to identify side products (e.g., incomplete alkylation or oxidation derivatives) .
  • Meta-analysis : Compare datasets across studies; differences in substituent regiochemistry (e.g., ethyl vs. methyl groups) can dramatically alter reactivity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., –OH or –COOH) to improve aqueous solubility .
  • Prodrug design : Mask the thiol group with acetyl or morpholine moieties to enhance stability and absorption .
  • In silico-guided optimization : Prioritize derivatives with balanced LogP (2–5) and low CYP450 inhibition risk .

Q. How does substituent variation (e.g., ethyl, propyl, thiophene groups) affect bioactivity?

  • Thiophene moiety : Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
  • Propyl chain : Longer alkyl groups increase lipophilicity but may reduce solubility; balance via branched analogs .
  • Triazole-thiol core : Critical for hydrogen bonding and metal chelation (e.g., Zn²⁺ in metalloenzymes) .

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